Cas no 85838-94-4 (tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate)

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate structure
85838-94-4 structure
Produktname:tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
CAS-Nr.:85838-94-4
MF:C10H17NO2
MW:183.24748301506
MDL:MFCD04972245
CID:720846
PubChem ID:13094787

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate
    • 1-Boc-1,2,3,6-tetrahydropyridine
    • N-Boc-1,2,3,6-Tetrahydropyridine
    • 1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridine
    • 1(2H)-Pyridinecarboxylicacid, 3,6-dihydro-, 1,1-dimethylethyl ester
    • 3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 1,2,3,6-Tetrahydro-1-pyridinecarboxylate
    • tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate
    • Tris(hydroxyMethyl)nitroMethane
    • tert-Butyl 1,2,3,6-Tetrahydropyridine-1-carboxylate
    • 1,2,3,6-Tetrahydropyridine-1-carboxylic Acid tert-Butyl Ester
    • N-Boc-1,2,5,6-tetrahydropyridine
    • tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
    • 1-Boc-1,2,3,6-tetrahydro-pyridine
    • 1(2H)-PYRIDINECARBOXYLIC ACID, 3,6-DIHYDRO-, 1,1-DIMETHYLETHYL ESTER
    • n-tert-butoxycar
    • 1,1-Dimethylethyl 3,6-dihydro-1(2H)-pyridinecarboxylate
    • N-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine
    • n-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine
    • STR08850
    • N-tert-butoxycarbonyl-1,2,3,6-tetrahydropyrdine
    • 85838-94-4
    • PB26145
    • AB3379
    • BP-10292
    • STL556407
    • 3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, AldrichCPR
    • SCHEMBL173435
    • AKOS005146180
    • DTXSID10517997
    • BBL102604
    • tert-butyl5,6-dihydropyridine-1(2h)-carboxylate
    • 3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester
    • AC-22447
    • tert-Butyl 3,6-dihydro-1 (2H)-pyridinecarboxylate
    • SHHHRQFHCPINIB-UHFFFAOYSA-N
    • MFCD04972245
    • CS-W001658
    • F8889-9182
    • TS-02557
    • W-203955
    • B4357
    • EN300-134260
    • SY008965
    • DB-007741
    • 3, 6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester
    • tert-Butyl 3,6-dihydro-1(2H)-pyridinecarboxylate
    • tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate, AldrichCPR
    • tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
    • MDL: MFCD04972245
    • Inchi: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3
    • InChI-Schlüssel: SHHHRQFHCPINIB-UHFFFAOYSA-N
    • Lächelt: O=C(N1CCC=CC1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 183.125929g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.8
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 183.125929g/mol
  • Monoisotopenmasse: 183.125929g/mol
  • Topologische Polaroberfläche: 29.5Ų
  • Schwere Atomanzahl: 13
  • Komplexität: 216
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.029
  • Schmelzpunkt: No data available
  • Siedepunkt: 84°C/5mmHg(lit.)
  • Flammpunkt: 99.9℃
  • Brechungsindex: 1.4650 to 1.4690
  • Wasserteilungskoeffizient: Insoluble in water. Soluble in organic solvents.
  • PSA: 29.54000
  • LogP: 2.12130

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Sicherheitsinformationen

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044967-5g
tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate
85838-94-4 97%
5g
¥40.00 2024-07-28
Enamine
EN300-134260-50.0g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 95%
50g
$98.0 2023-05-02
eNovation Chemicals LLC
D389216-10g
tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate
85838-94-4 95%
10g
$230 2024-05-24
TRC
B809500-25g
tert-Butyl 1,2,3,6-Tetrahydro-1-pyridinecarboxylate
85838-94-4
25g
$ 680.00 2022-06-06
Life Chemicals
F8889-9182-5g
tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate
85838-94-4 95%+
5g
$60.0 2023-09-05
Enamine
EN300-134260-0.5g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 95%
0.5g
$19.0 2023-05-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03086-100G
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 97%
100g
¥ 646.00 2023-04-13
Key Organics Ltd
STR08850-5MG
1,2,3,6-Tetrahydropyridine, N-BOC protected
85838-94-4 >95%
5mg
£46.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015960-5g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 97%
5g
¥50 2024-05-21
Fluorochem
036069-5g
N-Boc-1,2,5,6-tetrahydropyridine
85838-94-4 97%
5g
£19.00 2022-03-01

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butyl methyl ether ;  0 °C
2.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone ;  6 h, 78 - 82 °C
Referenz
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib
Fussell, Steven J.; et al, Tetrahedron Letters, 2012, 53(8), 948-951

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium methoxide Solvents: Dimethylacetamide ;  1 min, rt
1.2 Catalysts: (T-4)-Bis[2-[(phenylimino-κN)methyl]phenolato-κO]cobalt Solvents: Dimethylacetamide ;  5 min, rt
1.3 Solvents: Dimethylacetamide ;  16 h, 60 °C; 60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  neutralized
Referenz
Cobalt-Catalyzed C(sp2)-C(sp3) Suzuki-Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands
Mills, L. Reginald ; et al, ACS Catalysis, 2022, 12(3), 1905-1918

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Toluene
1.2 Solvents: Methanol
2.1 Reagents: 1-Chloroethyl chloroformate Solvents: Methanol ,  Dichloromethane
2.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
Referenz
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Referenz
2-Aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols as a class of antitumor agents selectively active in securin-/- cells
Zhang, Nan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(13), 3903-3905

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  12 h, 100 °C
Referenz
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib
Fussell, Steven J.; et al, Tetrahedron Letters, 2012, 53(8), 948-951

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  tert-Butyl isocyanide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ;  12 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Nickel-Catalyzed Formal Aminocarbonylation of Unactivated Alkyl Iodides with Isocyanides
Huang, Wenyi; et al, Organic Letters, 2020, 22(8), 3245-3250

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
Referenz
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Benzene ;  1 h, reflux
2.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  1.5 h, reflux
2.2 Solvents: Chloroform ;  12 h, rt
Referenz
Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines
Dang, Zhao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4523-4526

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC](tricyclohexylphosp… Solvents: tert-Butyl methyl ether ;  8 h, 50 °C
Referenz
Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis
Kuhn, Kevin M.; et al, Organic Letters, 2010, 12(5), 984-987

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
1.2 Reagents: Water ;  cooled
Referenz
Methods of treating or preventing Alzheimer's disease using 4-aryl-3-aralkoxypiperidines and -azabicyclooctanes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  1.5 h, reflux
1.2 Solvents: Chloroform ;  12 h, rt
Referenz
Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines
Dang, Zhao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4523-4526

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
Referenz
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; et al, ACS Catalysis, 2018, 8(3), 1715-1719

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 1 h, 140 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  6 h, rt
2.1 Solvents: Benzene ;  1 h, reflux
3.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  1.5 h, reflux
3.2 Solvents: Chloroform ;  12 h, rt
Referenz
Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines
Dang, Zhao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4523-4526

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water
1.2 -
Referenz
Synthetic studies towards a trans-3,4-diamine derivative of piperidine mimicking buspirone
Zhao, Shikai; et al, Heterocycles, 1994, 39(1), 163-70

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, rt
1.2 0 °C
2.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC](tricyclohexylphosp… Solvents: tert-Butyl methyl ether ;  8 h, 50 °C
Referenz
Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis
Kuhn, Kevin M.; et al, Organic Letters, 2010, 12(5), 984-987

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Raw materials

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Preparation Products

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